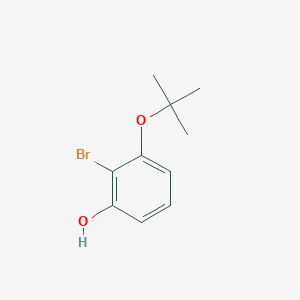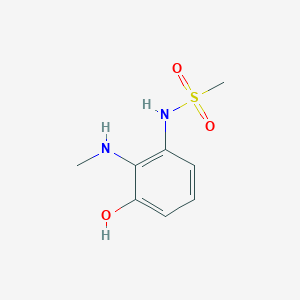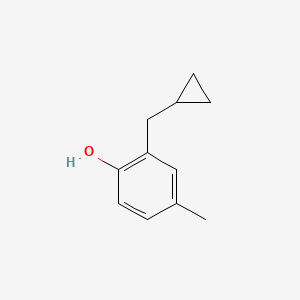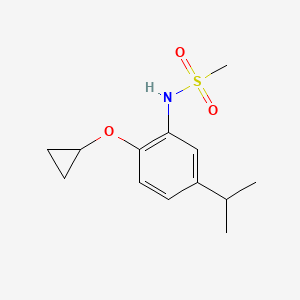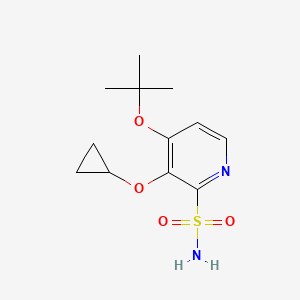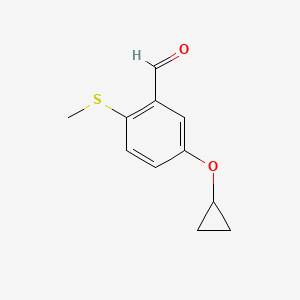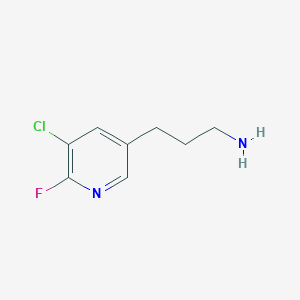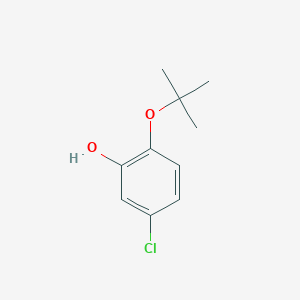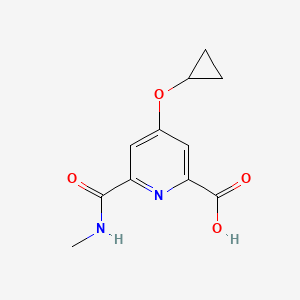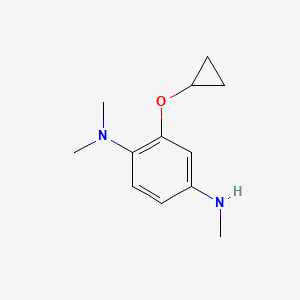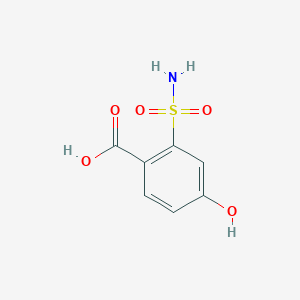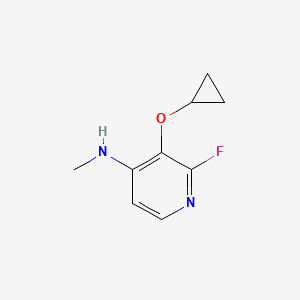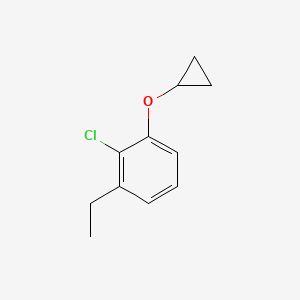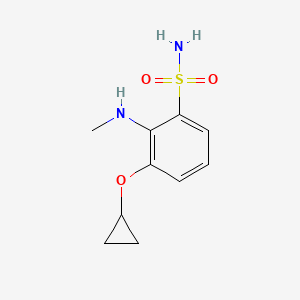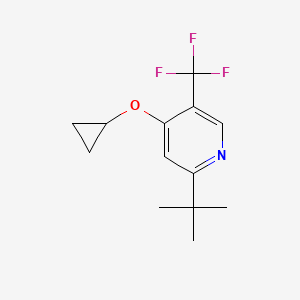
2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C13H16F3NO and a molecular weight of 259.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Analyse Des Réactions Chimiques
2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s biological activity by influencing its lipophilicity and metabolic stability . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Tert-butyl-5-cyclopropoxy-4-(trifluoromethyl)pyridine: This compound has a similar structure but with different positioning of the functional groups.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound is used in similar applications but has a fluorine atom instead of the tert-butyl and cyclopropoxy groups. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C13H16F3NO |
|---|---|
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
2-tert-butyl-4-cyclopropyloxy-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H16F3NO/c1-12(2,3)11-6-10(18-8-4-5-8)9(7-17-11)13(14,15)16/h6-8H,4-5H2,1-3H3 |
Clé InChI |
UJVOSNRZDUWUFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(C(=C1)OC2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


